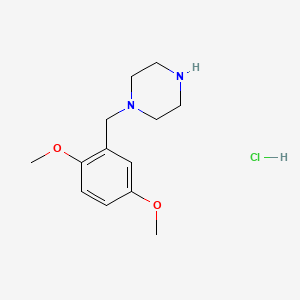

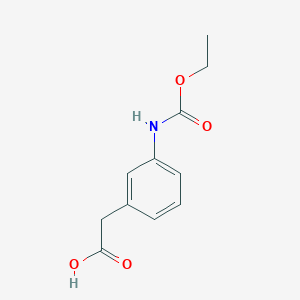

![molecular formula C12H12N2O5S2 B1321163 2-{[(4-甲氧苯基)磺酰基]氨基}-4-甲基-1,3-噻唑-5-羧酸 CAS No. 951921-91-8](/img/structure/B1321163.png)

2-{[(4-甲氧苯基)磺酰基]氨基}-4-甲基-1,3-噻唑-5-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

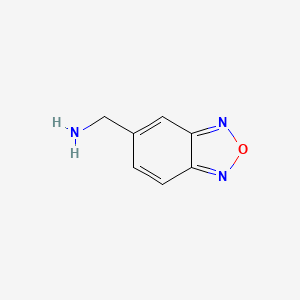

The compound 2-{[(4-Methoxyphenyl)sulfonyl]amino}-4-methyl-1,3-thiazole-5-carboxylic acid is a chemical entity that appears to be a derivative of thiazole, a heterocyclic compound that contains both sulfur and nitrogen within its ring structure. The presence of a methoxy group and a sulfonyl group suggests that it has been modified to enhance certain properties, such as solubility, reactivity, or biological activity. Although the provided papers do not directly discuss this compound, they do provide insights into the synthesis and properties of related methoxy and sulfonyl-containing compounds.

Synthesis Analysis

The synthesis of related compounds involves multiple steps, starting from simple precursors. For instance, the synthesis of 4-amino-5-ethylsulfonyl-2-methoxybenzoic acid, an intermediate of amisulpride, begins with 4-amino-2-hydroxybenzoic acid and involves methylation, thiocyanation, ethylation, and oxidation steps to achieve the final product . This multi-step process is typical in the synthesis of complex organic molecules and likely shares similarities with the synthesis of the compound , which may also involve selective functionalization of the aromatic ring, introduction of the sulfonyl group, and formation of the thiazole ring.

Molecular Structure Analysis

The molecular structure of the compound of interest would be characterized by the presence of a thiazole ring, a methoxyphenyl group, and a sulfonyl group attached to an amino group. The methoxy group's electron-donating properties and the sulfonyl group's electron-withdrawing nature would influence the electronic distribution within the molecule, potentially affecting its reactivity and interaction with biological targets. The structure of methoxy derivatives of 7-sulfodimethylamidoacridine provides an example of how methoxy groups can be introduced into a molecule and how they might influence the overall properties of the compound .

Chemical Reactions Analysis

The reactivity of the compound would be influenced by the functional groups present. The methoxy group could undergo demethylation under certain conditions, while the sulfonyl group could participate in sulfonylation reactions. The thiazole ring could engage in nucleophilic substitution reactions or act as a ligand in coordination chemistry. The synthesis of methoxy derivatives of 7-sulfodimethylamidoacridine demonstrates the potential for cyclization reactions involving methoxy-substituted compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be determined by its molecular structure. The presence of the methoxy group would likely increase the compound's solubility in organic solvents, while the sulfonyl group could enhance water solubility due to its polar nature. The melting point, boiling point, and stability of the compound would be influenced by the rigidity of the thiazole ring and the presence of the sulfonyl and methoxy groups. The compound's spectroscopic properties, such as IR, NMR, and MS, would provide detailed information about its structure, as seen in the characterization of 4-amino-5-ethylsulfonyl-2-methoxybenzoic acid .

科学研究应用

转化和合成

- 该化合物已用于合成复杂分子,例如 (4-氧代-4H-吡啶并(1,2-a)嘧啶-3-基)噻唑-5-羧酸酯,突出了其在杂环化学中的用途 (Žugelj et al., 2009).

- 它在各种噻唑羧酸衍生物的合成和结构解析中发挥作用,强调了其在晶体学研究中的重要性 (Kennedy et al., 1999).

光物理性质和应用

- 该化合物参与制备 5-氨基-2-(4-甲基硫代苯基)噻唑,得到具有多种含硫官能团的衍生物。这对其在光物理应用和材料科学中的用途具有影响 (Murai et al., 2018).

在杂环化合物形成中的作用

- 其衍生物用于创建 4-羟基喹诺酮和苯并噻嗪,展示了其在合成各种杂环化合物中的多功能性 (Ukrainets et al., 2014).

对抗菌研究的贡献

- 已探索使用该化合物的衍生物合成新型席夫碱,以获得潜在的抗菌活性,表明其在开发新型抗菌剂中的相关性 (Puthran et al., 2019).

在有机化学中的应用

- 该化合物有助于合成广泛的有机分子,例如 N-取代的 2-氨基-4-甲基噻唑-5-羧酸衍生物,突出了其在有机合成方法学中的重要性 (Dovlatyan et al., 2004).

荧光分子的开发

- 它在为材料科学、危险化合物传感和生物分子科学应用开发荧光分子方面发挥重要作用 (Fareed et al., 2012).

参与受体拮抗

- 该化合物的衍生物已合成,用于其 EP 受体亲和性和拮抗活性,表明其在药理研究中的潜力 (Naganawa et al., 2006).

未来方向

Thiazole derivatives, including this compound, have shown promise in various therapeutic applications. Future research could focus on further exploring the biological activities of this compound and its potential use in the treatment of various diseases . Additionally, the development of novel synthetic methods for this compound could also be a valuable area of future research.

属性

IUPAC Name |

2-[(4-methoxyphenyl)sulfonylamino]-4-methyl-1,3-thiazole-5-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O5S2/c1-7-10(11(15)16)20-12(13-7)14-21(17,18)9-5-3-8(19-2)4-6-9/h3-6H,1-2H3,(H,13,14)(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXDLCQQIWVNBGA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)NS(=O)(=O)C2=CC=C(C=C2)OC)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O5S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40610162 |

Source

|

| Record name | 2-[(4-Methoxybenzene-1-sulfonyl)amino]-4-methyl-1,3-thiazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40610162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-{[(4-Methoxyphenyl)sulfonyl]amino}-4-methyl-1,3-thiazole-5-carboxylic acid | |

CAS RN |

951921-91-8 |

Source

|

| Record name | 2-[(4-Methoxybenzene-1-sulfonyl)amino]-4-methyl-1,3-thiazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40610162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

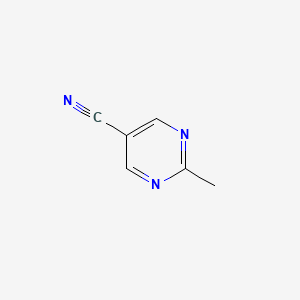

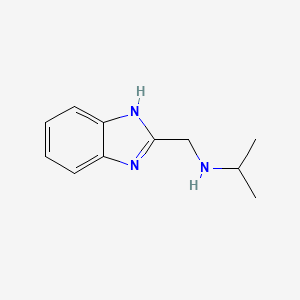

![5-Fluoro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1321080.png)

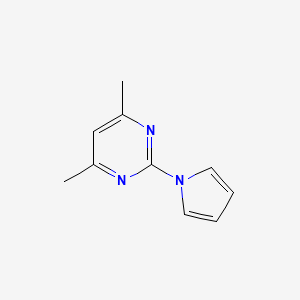

![2-(4-Fluorophenyl)-1-phenyl-1H-benzo[d]imidazole](/img/structure/B1321112.png)